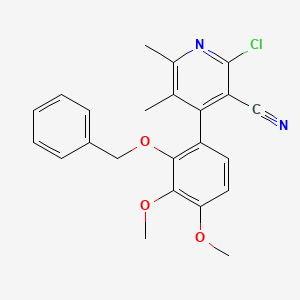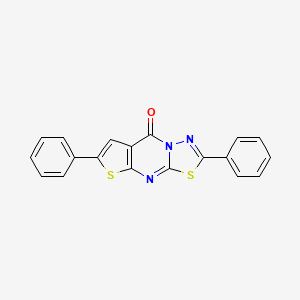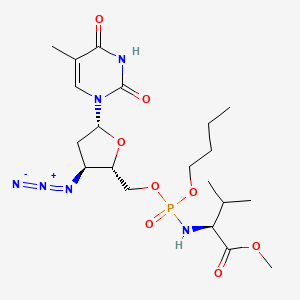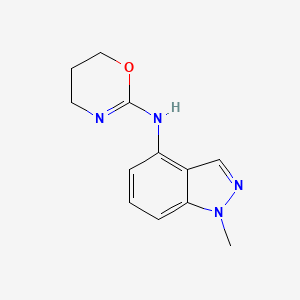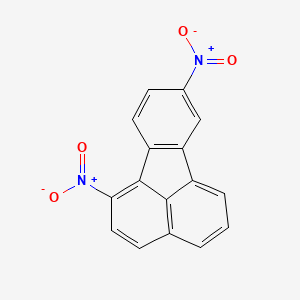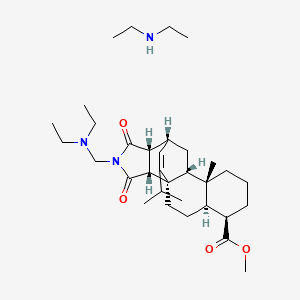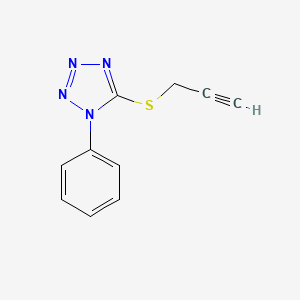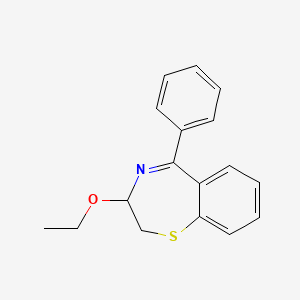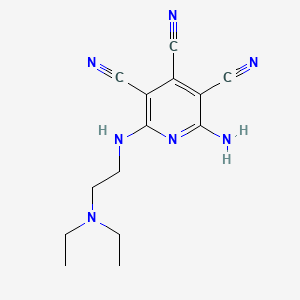
3-Anilino-5-methylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Anilino-5-methylimidazolidine-2,4-dione is a compound that belongs to the class of imidazolidine-2,4-diones It is characterized by the presence of an anilino group attached to the imidazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-5-methylimidazolidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of aniline with 5-methylimidazolidine-2,4-dione under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Anilino-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The anilino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives, while substitution can introduce various functional groups to the anilino moiety .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays and as a probe for studying biochemical pathways.
Medicine: Research indicates its potential use in developing new pharmaceuticals due to its biological activity.
Industry: It is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of 3-Anilino-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methylimidazolidine-2,4-dione: A closely related compound with similar structural features but lacking the anilino group.
Thiazolidine-2,4-dione: Another related compound with a sulfur atom in place of the nitrogen in the imidazolidine ring
Uniqueness
3-Anilino-5-methylimidazolidine-2,4-dione is unique due to the presence of the anilino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
3016-40-8 |
|---|---|
Formule moléculaire |
C10H11N3O2 |
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
3-anilino-5-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H11N3O2/c1-7-9(14)13(10(15)11-7)12-8-5-3-2-4-6-8/h2-7,12H,1H3,(H,11,15) |
Clé InChI |
YQHYLGCAQHYRFI-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)N(C(=O)N1)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


